
Teflaro
Übersicht
Beschreibung
It is primarily used to treat acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP) caused by designated susceptible bacteria . Teflaro is notable for its activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
Wissenschaftliche Forschungsanwendungen
Ceftarolin-Fosamil hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung der Synthese und Reaktivität von β-Lactam-Antibiotika verwendet.
Biologie: Untersucht hinsichtlich seiner Wechselwirkungen mit der bakteriellen Zellwandsynthese und Resistenzmechanismen.
Industrie: Wird bei der Entwicklung neuer antibakterieller Wirkstoffe und Formulierungen eingesetzt.
5. Wirkmechanismus
Ceftarolin-Fosamil entfaltet seine antibakterielle Wirkung durch Hemmung der bakteriellen Zellwandsynthese. Es bindet an Penicillin-bindende Proteine (PBPs) 1 bis 3 und blockiert den letzten Transpeptidierungsschritt der Peptidoglykansynthese in bakteriellen Zellwänden. Diese Hemmung führt zur Störung der Zellwandbiosynthese, was letztendlich zum Absterben der Bakterienzellen führt .
Ähnliche Verbindungen:
Ceftobiprol: Ein weiteres Cephalosporin der fünften Generation mit ähnlicher Aktivität gegen MRSA.
Ceftolozan/Tazobactam: Ein Kombinationsantibiotikum mit breitem Wirkungsspektrum gegen gramnegative Bakterien.
Vergleich:
Aktivitätsspektrum: Während sowohl Ceftarolin-Fosamil als auch Ceftobiprol wirksam gegen MRSA sind, hat Ceftarolin-Fosamil ein breiteres Wirkungsspektrum gegen grampositive Bakterien.
Die einzigartige Kombination aus breitem Wirkungsspektrum und Wirksamkeit gegen resistente Bakterien macht Teflaro zu einer wertvollen Ergänzung des Arsenals an antibakteriellen Wirkstoffen.
Wirkmechanismus
Target of Action
Teflaro, also known as Ceftaroline Fosamil, is a cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) found in bacterial cell walls . These proteins play a crucial role in the synthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
This compound inhibits bacterial cell wall synthesis by binding to PBPs 1 through 3 . This action blocks the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thereby inhibiting cell wall biosynthesis . The disruption of cell wall synthesis leads to bacterial cell death .
Biochemical Pathways
Ceftaroline fosamil is a prodrug that is converted into the active molecule, ceftaroline, in plasma by a phosphatase enzyme . Once activated, ceftaroline binds to PBPs, inhibiting the synthesis of peptidoglycan and leading to bacterial cell death .
Pharmacokinetics
Ceftaroline fosamil exhibits dose-proportional pharmacokinetics following intravenous administration . It is relatively minimally bound to plasma proteins (15–28%), with a volume of distribution of 30–40 L . Its renal clearance approximates the glomerular filtration rate, with a terminal half-life of 2.6 h in healthy subjects .
Result of Action
The result of this compound’s action is the effective treatment of various bacterial infections. It is indicated for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP) caused by susceptible bacteria . Its potent activity against both Gram-positive and Gram-negative bacteria makes it a valuable tool in the treatment of these conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found that ceftaroline is hydrolytically unstable and is predicted to undergo both biotic and abiotic degradation in the aquatic environment . Furthermore, the effectiveness of this compound can be influenced by the specific bacterial pathogens present in the infection site, their susceptibility to the drug, and the patient’s immune response .
Biochemische Analyse
Biochemical Properties
Ceftaroline fosamil acetate is a prodrug that is rapidly converted into the bioactive agent, ceftaroline, in plasma . The compound has an altered 3′ side chain that allows it to interact with penicillin-binding protein (PBP) 2a, resulting in lower MIC values for methicillin-resistant Staphylococcus aureus (MRSA) .
Cellular Effects
Ceftaroline fosamil acetate exhibits bactericidal in vitro activity against pathogens associated with licensed indications, including resistant organisms, such as MRSA, multidrug-resistant Streptococcus pneumoniae (MDRSP), and penicillin-resistant S. pneumoniae (PRSP) . It influences cell function by interacting with PBPs, which are essential for bacterial cell wall synthesis .
Molecular Mechanism
The molecular mechanism of action of ceftaroline fosamil acetate involves its conversion into ceftaroline, which interacts with PBPs. This interaction inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis .
Temporal Effects in Laboratory Settings
The pharmacokinetics for ceftaroline fosamil are straightforward and reminiscent of many other cephalosporin antibiotics, with a terminal half-life of approximately 2.6 hours . Over time, ceftaroline fosamil demonstrates consistent bactericidal activity against its target pathogens .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, ceftaroline fosamil at a dose of 600 mg administered intravenously every 12 hours has been shown to be highly likely to be successful in clinical practice for treatment of complicated skin and skin structure infections .
Metabolic Pathways
Ceftaroline fosamil is metabolized into its active form, ceftaroline, by a phosphatase enzyme in plasma
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ceftaroline fosamil is synthesized through a multi-step process that involves the formation of the cephalosporin core structure followed by the addition of specific side chains to enhance its antibacterial activity. The synthesis typically involves the following steps:
Formation of the β-lactam ring: This is the core structure of cephalosporins and is synthesized through a series of chemical reactions involving cyclization and acylation.
Addition of side chains: Specific side chains are added to the β-lactam ring to enhance the compound’s antibacterial properties.
Industrial Production Methods: In industrial settings, the production of ceftaroline fosamil involves large-scale chemical synthesis followed by purification processes to ensure the compound’s purity and efficacy. The final product is typically formulated as a powder for intravenous injection .
Analyse Chemischer Reaktionen
Reaktionstypen: Ceftarolin-Fosamil unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: Die Verbindung kann im Körper zu ihrer aktiven Form, Ceftarolin, hydrolysiert werden.
Oxidation und Reduktion: Diese Reaktionen können unter bestimmten Bedingungen auftreten und die Stabilität und Wirksamkeit der Verbindung beeinflussen.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Wasser oder wässrige Lösungen werden verwendet, um Ceftarolin-Fosamil zu Ceftarolin zu hydrolysieren.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid können unter kontrollierten Bedingungen verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid können im Labor verwendet werden.
Hauptprodukte, die gebildet werden:
Ceftarolin: Die aktive Form des Arzneimittels, die durch Hydrolyse gebildet wird.
Vergleich Mit ähnlichen Verbindungen
Ceftobiprole: Another fifth-generation cephalosporin with similar activity against MRSA.
Ceftolozane/tazobactam: A combination antibiotic with broad-spectrum activity against Gram-negative bacteria.
Comparison:
Activity Spectrum: While both ceftaroline fosamil and ceftobiprole are effective against MRSA, ceftaroline fosamil has a broader spectrum of activity against Gram-positive bacteria.
Teflaro’s unique combination of broad-spectrum activity and efficacy against resistant bacteria makes it a valuable addition to the arsenal of antibacterial agents.
Eigenschaften
| Ceftaroline fosamil is an antibacterial drug. | |
CAS-Nummer |
866021-48-9 |
Molekularformel |
C24H27N8O11PS4 |
Molekulargewicht |
762.8 g/mol |
IUPAC-Name |
acetic acid;(6R,7R)-7-[[(2E)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate |
InChI |
InChI=1S/C22H21N8O8PS4.C2H4O2.H2O/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4;/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4);1H2/b26-13+;;/t14-,19-;;/m1../s1 |
InChI-Schlüssel |
KRWPPVCZNGQQHZ-ILKMAARGSA-N |
SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O |
Isomerische SMILES |
CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O |
Kanonische SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O |
Reinheit |
> 99% |
Löslichkeit |
>100 mg/ml |
Synonyme |
ceftaroline fosamil PPI-0903 PPI0903 TAK-599 TAK599 Teflaro |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ceftaroline Fosamil is a prodrug that is rapidly hydrolyzed to its active metabolite, Ceftaroline, in vivo [, ]. Ceftaroline, a β-lactam antibiotic, exerts its bactericidal activity by binding to penicillin-binding proteins (PBPs), which are essential enzymes involved in bacterial cell wall synthesis [, , , ]. This binding disrupts the cross-linking of peptidoglycans, leading to bacterial cell death [, , , ].
A: Unlike other β-lactams, Ceftaroline exhibits potent activity against MRSA due to its high affinity for PBP2a [, ]. This modified PBP in MRSA confers resistance to most β-lactams, but Ceftaroline's unique structure allows it to effectively bind and inhibit this target, leading to potent activity against this resistant pathogen [, ].
A: While Ceftaroline's primary target is PBPs, recent research suggests it can also interact with other bacterial targets, including l,d-transpeptidases and d,d-carboxypeptidase []. These interactions contribute to its potent activity, especially against challenging pathogens like Mycobacterium abscessus [].
ANone: Unfortunately, the provided scientific papers do not explicitly state the molecular formula and weight of Ceftaroline Fosamil. To obtain this information, you may need to refer to resources like the drug's monograph or chemical databases.
A: While the provided papers discuss analytical methods like high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for Ceftaroline Fosamil analysis, they do not present specific spectroscopic data [, ]. You might find such data in analytical chemistry journals or specialized databases.
A: Research demonstrated that Ceftaroline Fosamil infusion solution (4-12 mg/mL) remained chemically stable in elastomeric home infusion systems prefilled with 0.9% sodium chloride injection or 5% dextrose for up to 24 hours under refrigeration (2°C to 8°C) and for an additional 6 hours at room temperature []. The study confirmed its compatibility with materials used in these systems, supporting its use for home infusion [].
ANone: Catalytic properties and applications are not relevant to Ceftaroline Fosamil as it is a β-lactam antibiotic and not a catalyst.
A: Yes, molecular modeling studies have provided insights into Ceftaroline's interaction with its target PBPs, particularly in the context of Mycobacterium abscessus []. These models demonstrated that while Ceftaroline can bind to the active site of LdtMab2, a wider active site is required compared to imipenem, another β-lactam antibiotic []. This difference in binding characteristics contributes to Ceftaroline's broader spectrum of activity [].
ANone: The provided papers do not discuss any specific quantitative structure-activity relationship (QSAR) models developed for Ceftaroline or its analogues.
A: Ceftaroline possesses a unique 3' side chain that allows it to bind to both the conventional PBPs found in susceptible bacteria and the modified PBP2a found in MRSA []. This structural feature grants Ceftaroline its broad-spectrum activity against both Gram-positive and Gram-negative bacteria [].
A: While Ceftaroline Fosamil was initially approved for 60-minute intravenous infusions, studies have investigated the feasibility of shorter infusion times []. Population pharmacokinetics analyses revealed that 5-minute infusions achieved similar drug exposure (AUCss,0-24) compared to 60-minute infusions, with a slightly higher peak concentration (Cmax,ss) []. This finding, supported by PK/PD target attainment simulations, led to labeling updates allowing for variable infusion durations of 5 to 60 minutes, offering flexibility in clinical practice [].
ANone: The provided research focuses on Ceftaroline Fosamil's pharmacological properties and clinical applications, without explicitly addressing specific Safety, Health, and Environment (SHE) regulations.
A: Ceftaroline Fosamil is a prodrug that undergoes rapid hydrolysis to its active metabolite, Ceftaroline [, ]. Ceftaroline itself is primarily eliminated via renal excretion, exhibiting a plasma protein binding of approximately 20% and an elimination half-life ranging from 1.60 hours (single intravenous dose) to 2.66 hours (multiple doses) [].
A: Similar to other β-lactam antibiotics, the primary PK/PD index for Ceftaroline's efficacy is the percentage of time that free drug concentrations exceed the minimum inhibitory concentration (MIC) of the target bacteria during each dosing interval (fT>MIC) []. Achieving and maintaining sufficient fT>MIC is crucial for bacterial eradication [].
A: Several Phase III clinical trials, such as FOCUS 1 and FOCUS 2, have demonstrated Ceftaroline Fosamil's efficacy in treating community-acquired pneumonia (CAP) [, ]. These trials showed that Ceftaroline Fosamil achieved high clinical cure rates, comparable or superior to ceftriaxone, in hospitalized patients with moderate to severe CAP [, , , , ].
A: Yes, Ceftaroline Fosamil exhibited efficacy against MRSA in two large Phase III clinical trials (CANVAS 1 and 2) for complicated skin and skin structure infections (cSSSIs) [, ]. These trials demonstrated that Ceftaroline Fosamil achieved clinical cure rates comparable to vancomycin plus aztreonam in patients with cSSSIs, including those caused by MRSA [, , ].
A: In the FOCUS 1 and 2 trials, Ceftaroline Fosamil demonstrated higher clinical cure rates than ceftriaxone in patients with CAP caused by Streptococcus pneumoniae, highlighting its effectiveness against this common respiratory pathogen [, , ].
A: Clinical data from the CAPTURE registry study suggests that Ceftaroline Fosamil is an effective treatment option for obese patients with ABSSSI, demonstrating similar clinical success rates, lengths of stay, and discharge destinations compared to patients with normal BMI []. Additionally, Ceftaroline Fosamil demonstrated efficacy in treating ABSSSI or CABP in patients with renal insufficiency, with dose adjustments based on the degree of renal impairment [].
A: Yes, Ceftaroline Fosamil's efficacy and safety have been investigated in pediatric patients with ABSSSIs and CAP [, , , ]. Results from these studies suggest that Ceftaroline Fosamil is generally well-tolerated and demonstrates efficacy comparable to standard therapies in these patient populations [, , , ].
A: While Ceftaroline demonstrates potent activity against many resistant pathogens, some resistance mechanisms have been reported. The most common mechanism involves mutations in PBPs, particularly PBP2a, that reduce Ceftaroline's binding affinity and, consequently, its efficacy []. Other mechanisms may include enzymatic inactivation by certain β-lactamases, although Ceftaroline is generally stable against hydrolysis by many common β-lactamases [].
ANone: As per the note, this Q&A focuses solely on the scientific aspects of Ceftaroline Fosamil. Therefore, information regarding toxicology, adverse effects, and safety profiles is not included.
ANone: The provided scientific research primarily focuses on Ceftaroline Fosamil's pharmacological properties and clinical efficacy. Specific drug delivery and targeting strategies are not extensively discussed within these papers.
ANone: The provided papers do not offer detailed information about specific biomarkers for predicting Ceftaroline Fosamil's efficacy, monitoring treatment response, or identifying potential adverse effects.
A: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are commonly used to quantify Ceftaroline Fosamil and its metabolites in various matrices, including plasma and urine [, , ]. These techniques offer high sensitivity and selectivity for accurate drug monitoring [, , ].
ANone: The provided scientific research does not offer specific information about the environmental impact or degradation pathways of Ceftaroline Fosamil.
ANone: The scientific papers provided do not extensively discuss Ceftaroline Fosamil's dissolution rate or solubility in various media.
A: Several papers mention the validation of analytical methods used to characterize and quantify Ceftaroline Fosamil, emphasizing the importance of following guidelines like those provided by the International Council for Harmonisation (ICH) [, ]. These validations ensure the accuracy, precision, and specificity of the analytical methods used [, ].
A: While not extensively discussed, quality control and assurance are implicitly mentioned as crucial aspects of Ceftaroline Fosamil's development, manufacturing, and distribution to ensure consistent quality, safety, and efficacy [].
ANone: The provided scientific research focuses on other aspects of Ceftaroline Fosamil and does not delve into its potential for immunogenicity or impact on immunological responses.
ANone: The provided research papers do not discuss any specific interactions between Ceftaroline Fosamil and drug transporters.
ANone: The impact of Ceftaroline Fosamil on drug-metabolizing enzymes is not explicitly discussed in the provided scientific research papers.
ANone: The scientific papers provided focus on Ceftaroline Fosamil's pharmacological properties and clinical applications. They do not include specific information about its biocompatibility or biodegradability.
A: The scientific papers implicitly address alternative treatment options by comparing Ceftaroline Fosamil's efficacy and safety to existing antibiotics like ceftriaxone, vancomycin, linezolid, and daptomycin [, , , , , , , , , ]. These comparisons help clinicians make informed decisions when choosing appropriate therapies for specific infections [, , , , , , , , , ].
ANone: Specific strategies for recycling or waste management related to Ceftaroline Fosamil are not addressed in the provided scientific research papers.
ANone: The provided scientific research focuses on the findings and conclusions of studies related to Ceftaroline Fosamil. They do not delve into specific research infrastructure or resources.
A: Ceftaroline Fosamil was approved by the US Food and Drug Administration (FDA) in October 2010 for treating community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSIs) []. Its introduction marked a significant advancement in combating infections caused by resistant Gram-positive pathogens, particularly MRSA [].
A: While not explicitly stated, the research on Ceftaroline Fosamil highlights the inherent cross-disciplinary nature of drug development, involving expertise from various fields such as medicinal chemistry, pharmacology, microbiology, and clinical medicine. Collaboration among these disciplines is crucial for translating basic research into effective therapeutic agents [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



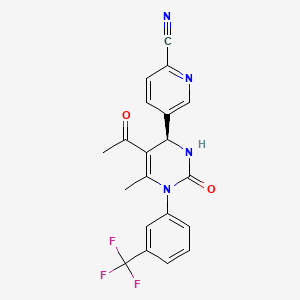
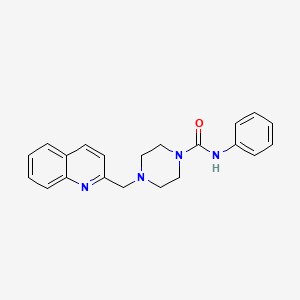



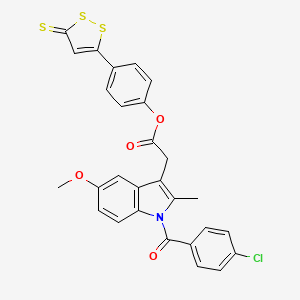

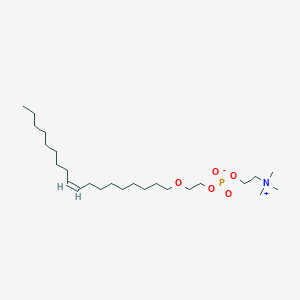
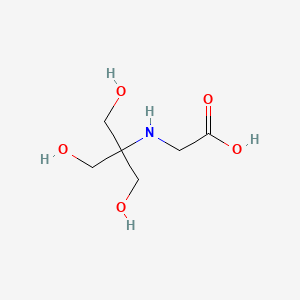

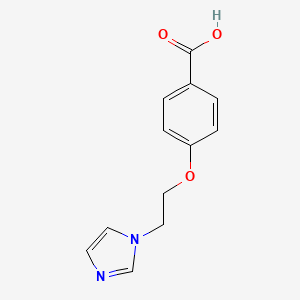
![[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663001.png)

